Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate
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Overview
Description
Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate is a complex organic compound that features a tetrazole ring fused to a pyridine ring, a thiomorpholine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The pyridine ring is then fused to the tetrazole ring through a series of condensation reactions. The thiomorpholine ring is introduced via nucleophilic substitution reactions, and the ester group is incorporated through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles replace leaving groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The tetrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often exhibit a wide range of chemical reactivity and biological activity.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and are known for their potential pharmaceutical applications.
The uniqueness of this compound lies in the combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
ethyl 4-(tetrazolo[1,5-a]pyridine-8-carbonyl)thiomorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-2-21-13(20)10-8-22-7-6-17(10)12(19)9-4-3-5-18-11(9)14-15-16-18/h3-5,10H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEODVWOFPSQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)C2=CC=CN3C2=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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